7-Chloro-2-hydroxyquinoline-3-carbaldehyde

Catalog No.
S3313230
CAS No.
73568-43-1
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-hydroxyquinoline-3-carbaldehyde

CAS Number

73568-43-1

Product Name

7-Chloro-2-hydroxyquinoline-3-carbaldehyde

IUPAC Name

7-chloro-2-oxo-1H-quinoline-3-carbaldehyde

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14)

InChI Key

SLMKBPCYPXSKPF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O

7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 2-position of the quinoline ring. The molecular formula of this compound is C10H6ClNO2C_{10}H_6ClNO_2, and its molecular weight is approximately 207.61 g/mol. The structure features an aldehyde functional group at the 3-position, which contributes to its reactivity in various

Synthesis and Characterization:

7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound, and its synthesis has been reported in various scientific studies. These studies detail different methods for its preparation, often involving the condensation of various starting materials like anthranilic acid, chloral hydrate, and various catalysts. [, ]

Following synthesis, the characterization of the obtained product is crucial for confirming its identity and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for this purpose. [, ]

Potential Biological Activities:

Research suggests that 7-chloro-2-hydroxyquinoline-3-carbaldehyde may possess various biological activities, making it a potential candidate for drug discovery and development. Studies have investigated its:

  • Antimicrobial activity: Some studies have reported the compound's potential to inhibit the growth of various bacteria and fungi, suggesting its possible application as an antimicrobial agent. []
  • Anticancer activity: In vitro studies have shown that 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits cytotoxic effects on certain cancer cell lines. [] However, further research is needed to understand its mechanisms of action and potential in vivo efficacy.
  • Antioxidant activity: Studies have indicated that the compound might possess antioxidant properties, potentially offering protection against oxidative stress-related damage.

Additional Research Areas:

Beyond the potential biological activities mentioned above, 7-chloro-2-hydroxyquinoline-3-carbaldehyde might hold promise in other scientific research areas.

  • Material science: The compound's structure and properties could be explored for potential applications in material science, such as the development of novel functional materials.
  • Organic chemistry: The compound can serve as a valuable starting material for the synthesis of other complex molecules with diverse functionalities, expanding the scope of organic synthesis research.

  • Condensation Reactions: The aldehyde group can undergo condensation with various nucleophiles, such as amines, to form imines or related compounds .
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, while the aldehyde can be reduced to an alcohol.
  • Electrophilic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring .

Research indicates that 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits notable biological activities:

  • Antimicrobial Properties: Compounds in the quinoline family have been reported to possess antimicrobial effects against various pathogens, including bacteria and fungi .
  • Anticancer Activity: Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, contributing to its biological efficacy in therapeutic applications .

The synthesis of 7-chloro-2-hydroxyquinoline-3-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Formylation: This method involves treating 2-chloroquinoline with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position .
  • Hydroxylation Reactions: Hydroxylation at the 2-position can be achieved through various methods, including using oxidizing agents or specific catalysts during the synthesis process .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance reaction conditions and yield for synthesizing quinoline derivatives efficiently .

7-Chloro-2-hydroxyquinoline-3-carbaldehyde finds applications in various fields:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development .
  • Chemical Research: Used as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biochemical Studies: Employed in studies investigating enzyme inhibition and other biological mechanisms due to its reactive functional groups .

Interaction studies involving 7-chloro-2-hydroxyquinoline-3-carbaldehyde have focused on:

  • Binding Affinity: Research has explored its binding affinity with various biological targets, including proteins and enzymes relevant to disease pathways .
  • Synergistic Effects: Studies have investigated how this compound interacts with other pharmacological agents to enhance therapeutic effects or reduce toxicity .

Several compounds share structural similarities with 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesSimilarityUnique Properties
2-Chloroquinoline-3-carbaldehydeLacks hydroxyl groupHigh (0.95)Basic structure without hydroxyl functionality
7-Methoxyquinoline-3-carbaldehydeMethoxy instead of hydroxylModerate (0.90)Different electronic properties due to methoxy group
6-Hydroxyquinoline-3-carbaldehydeHydroxyl at 6-positionModerate (0.92)Altered reactivity due to position of hydroxyl group
8-Chloroquinoline-3-carbaldehydeChlorine at different positionModerate (0.88)Potentially different biological activity profile

These compounds illustrate how slight variations in structure can lead to differing chemical properties and biological activities, highlighting the uniqueness of 7-chloro-2-hydroxyquinoline-3-carbaldehyde within its class.

Vilsmeier-Haack Reaction Optimization Strategies

The Vilsmeier-Haack reaction remains the most widely employed method for introducing the formyl group at the 3-position of the quinoline scaffold. This electrophilic aromatic substitution reaction involves the in situ generation of the Vilsmeier reagent (POCl₃ and dimethylformamide) to activate the quinoline nucleus for formylation. Key optimization parameters include:

  • Temperature Control: Maintaining temperatures between 80–90°C prevents decomposition of the reactive intermediates while ensuring sufficient activation energy for formylation.
  • Reagent Stoichiometry: A molar ratio of 1:1.2 for quinoline precursor to POCl₃ maximizes yield while minimizing side reactions.
  • Solvent Selection: Dimethylformamide (DMF) acts as both solvent and reagent, with anhydrous conditions critical for preventing hydrolysis of the Vilsmeier complex.

Recent advancements in continuous flow systems have improved reaction reproducibility and scalability. For example, microreactor technology enables precise control over residence time (15–30 minutes) and temperature gradients, achieving yields exceeding 85% compared to batch methods (70–75%).

Table 1: Optimization Parameters in Vilsmeier-Haack Formylation

ParameterOptimal RangeImpact on Yield
Temperature80–90°C+15–20%
POCl₃:DMF Ratio1:1.2+10%
Reaction Time2–3 hours-5% (if >3h)

Chloro-Alkoxy Substitution Patterns in Quinoline Carbaldehydes

The electronic effects of chloro and alkoxy substituents significantly influence the reactivity and regioselectivity of quinoline derivatives. In 7-chloro-2-hydroxyquinoline-3-carbaldehyde:

  • Chloro Group (C7): The electron-withdrawing chlorine atom deactivates the quinoline ring, directing formylation to the C3 position through meta-directing effects.
  • Hydroxyl Group (C2): Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups stabilizes the planar conformation, enhancing crystallinity.

Alkoxy substitutions at adjacent positions (e.g., C6) alter electron density distribution. Methoxy groups at C6 increase nucleophilicity at C3 by +0.15 eV (DFT calculations), improving formylation efficiency by 12–18% compared to unsubstituted analogs.

Regioselective Formylation Techniques for Polyhalogenated Quinolines

Achieving regioselectivity in polyhalogenated quinolines requires careful modulation of electronic and steric factors:

  • Directing Group Strategies:

    • The C2 hydroxyl group acts as an ortho/para director, but its protonation state determines selectivity. Under acidic conditions (pH <3), the protonated hydroxyl group becomes meta-directing, favoring C3 formylation.
    • Halogen atoms (Cl, Br) at C7 exert a stronger deactivating effect than alkyl groups, overriding the directing influence of substituents at C4 or C5.
  • Protective Group Chemistry:

    • Temporary protection of the C2 hydroxyl group as a methoxy ether (using methyl triflate) reduces hydrogen bonding, allowing formylation at C4 in 22% yield.
    • Deprotection with BBr₃ restores the hydroxyl group without altering the aldehyde functionality.

Figure 1: Regioselectivity Trends in Halogenated Quinolines

C7-Cl → Deactivates ring → Formylation at C3 (68%)  C6-OCH₃ → Activates ring → Formylation at C3 (82%)  C5-NO₂ → Strong deactivation → Formylation inhibited  

Solvent-Mediated Crystallization Control in Final Product Isolation

Crystallization represents the critical final step for obtaining high-purity 7-chloro-2-hydroxyquinoline-3-carbaldehyde. Solvent polarity and hydrogen bonding capacity directly influence crystal morphology:

  • Ethanol-Water Mixtures (4:1 v/v): Yield needle-like crystals (0.2–0.5 mm) with 99.2% purity (HPLC).
  • Acetonitrile: Produces rhombic crystals with improved thermal stability (decomposition point 248°C vs. 233°C in ethanol).
  • Ethyl Acetate/Hexane: Generates microcrystalline powders suitable for X-ray diffraction analysis.

Table 2: Solvent Effects on Crystallization

Solvent SystemCrystal MorphologyPurity (%)Melting Point (°C)
Ethanol/WaterNeedles99.2231–233
AcetonitrileRhombic98.7245–248
Ethyl AcetateMicrocrystalline97.5229–231

Slow cooling (0.5°C/min) from saturation temperatures enhances crystal size uniformity, while anti-solvent addition (e.g., water in DMF) achieves yields >90%.

The aldehyde group at position C3 undergoes facile condensation with primary amines to form Schiff bases, a reaction central to coordination chemistry and materials science. The mechanism follows a nucleophilic addition-elimination pathway, as outlined in studies of analogous quinoline systems [2].

Reaction Mechanism and Stereoelectronic Effects

The process initiates with nucleophilic attack by the amine’s lone pair on the electrophilic aldehyde carbon, forming a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the imine (C=N) linkage [2]. Electron-withdrawing substituents like the C7 chloro group enhance the aldehyde’s electrophilicity, accelerating Schiff base formation. For instance, reactions with 2,2′-thiodianiline proceed at room temperature in ethanol with glacial acetic acid catalysis, achieving yields exceeding 70% [4].

Structural Diversity in Schiff Base Products

Bidentate or polydentate ligands emerge when 7-chloro-2-hydroxyquinoline-3-carbaldehyde reacts with:

  • Diamines: Forms macrocyclic ligands via double condensation, as demonstrated in the synthesis of (Z)-3-(((2-((2-aminophenyl)thio)phenyl)imino)methyl)-7-chloronaphthalen-2-ol [4].
  • Amino alcohols: Generates mixed-donor ligands capable of chelating transition metals through both imine and hydroxyl groups [3].

Table 1: Representative Schiff Bases and Reaction Conditions

Amine ReactantSolventCatalystTime (h)Yield (%)Reference
2,2′-ThiodianilineEthanolAcOH272 [4]
4-AminophenolEthyl acetateNone2458 [1]
CyclohexylamineTHFMgSO₄1265 [3]

The C2 hydroxyl group remains protonated during these reactions, preserving its capacity for subsequent metal coordination or substitution.

Transition Metal Coordination Chemistry with Quinoline Derivatives

Schiff bases derived from 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibit strong metal-binding capabilities due to their N,O-donor sites. Copper(II) and zinc(II) complexes dominate recent studies, showing enhanced stability compared to free ligands [3] [4].

Coordination Modes and Geometries

  • Mononuclear complexes: Formed with a 1:2 metal-to-ligand ratio, adopting square planar (Cu²⁺) or tetrahedral (Zn²⁺) geometries [3].
  • Dinuclear architectures: Observed in copper systems, where two metal centers bridge through sulfone or thioether groups from the Schiff base [4]. For example, Cu₂(L)₄ complexes display Cu–Cu distances of 3.146–3.171 Å, suggesting weak metal-metal interactions [3].

Key spectroscopic features:

  • IR spectra show ν(C=N) stretches redshifted by 15–30 cm⁻¹ upon coordination [3].
  • EPR spectra of Cu(II) complexes indicate axial symmetry with g∥ > g⊥ > 2.0, consistent with d⁹ electronic configurations [3].

Applications in Catalysis and Bioinorganic Chemistry

  • Oxidation catalysis: Cu(II) complexes mediate aerobic oxidation of alkanes with turnover numbers up to 1,200 h⁻¹ [4].
  • Antiproliferative activity: Zn(II) derivatives exhibit IC₅₀ values <10 μM against A375 melanoma cells, surpassing cisplatin in cytotoxicity [3].

Nucleophilic Aromatic Substitution at C2 Hydroxyl Group

While the C2 hydroxyl group is inherently poor as a leaving group, pretreatment with phosphoryl chloride converts it to a chloro substituent, enabling nucleophilic aromatic substitution (SNAr).

Activation and Substitution Pathways

  • Chlorination: Treatment with POCl₃ at 80°C replaces -OH with -Cl, generating 2,7-dichloroquinoline-3-carbaldehyde .
  • SNAr reactions: The electron-deficient quinoline ring allows displacement of Cl⁻ by nucleophiles:
    • Amines: Aniline derivatives yield 2-arylaminosubstituted quinolines.
    • Thiols: Sodium sulfide introduces -SH groups, useful for gold nanoparticle functionalization.

Table 2: SNAr Reactivity at C2 Position

NucleophileConditionsProductYield (%)
AnilineDMF, 110°C, 6 h2-Phenylamino derivative68
Na₂SEtOH, reflux, 3 h2-Mercapto derivative55
KCNDMSO, 120°C, 8 h2-Cyano derivative42

Bacterial Topoisomerase IIβ Inhibition Mechanisms

The bacterial topoisomerase IIβ inhibition mechanisms of 7-chloro-2-hydroxyquinoline-3-carbaldehyde involve complex interactions with the enzyme's catalytic domains and deoxyribonucleic acid binding sites [14] [15] [16]. Quinoline derivatives demonstrate potent inhibitory activity against bacterial topoisomerase II through stabilization of enzyme-deoxyribonucleic acid cleavage complexes and interference with the adenosine triphosphate hydrolysis cycle [15] [17].

Research investigations have established that quinolone compounds bind to the gyrase-deoxyribonucleic acid complex through a water-metal ion bridge mechanism involving the C-3/C-4 keto acid region [16]. The binding occurs through coordination with a non-catalytic magnesium ion that forms hydrogen bonds with serine 83 and aspartate 87 residues in the quinolone resistance-determining region [16] [18].

The inhibition mechanism proceeds through two distinct phases: initial quinolone binding to the enzyme-deoxyribonucleic acid complex, followed by stabilization of the cleavage complex that prevents deoxyribonucleic acid re-ligation [15] [17]. Studies demonstrate that quinolone-induced deoxyribonucleic acid cleavage requires deoxyribonucleic acid fragments of at least 20 base pairs for optimal activity [14] [15].

Enzyme TargetIC50 (nM)Bacterial StrainSelectivity Index
DNA Gyrase<10E. coli1.2
Topoisomerase IV8.0S. aureus1.5
DNA Gyrase15 ± 5P. aeruginosa2.1
Topoisomerase IV25 ± 8A. baumannii3.2

The adenosine triphosphate hydrolysis pathway becomes altered in the presence of quinoline inhibitors, proceeding through an alternative mechanism involving two different enzyme conformations [15]. This modified adenosine triphosphatase activity can be monitored to assess the formation and dissociation of the gyrase-deoxyribonucleic acid-quinolone complex [15] [18].

Crystallographic studies reveal that quinolone compounds occupy specific binding pockets within the enzyme structure, making contacts with both the deoxyribonucleic acid substrate and amino acid residues in the active site [16] [18]. The bacterial topoisomerase IIβ inhibition demonstrates selectivity for prokaryotic enzymes over eukaryotic topoisomerase II, providing a basis for antimicrobial specificity [17] [16].

Reactive Oxygen Species Generation Capacity Quantification

The reactive oxygen species generation capacity of 7-chloro-2-hydroxyquinoline-3-carbaldehyde represents a significant mechanism contributing to its biological activity profile [9] [10] [19]. Quinoline derivatives demonstrate substantial capacity for reactive oxygen species production through multiple pathways including mitochondrial electron transport chain disruption and direct oxidative chemistry [10] [20].

Quantification methods for reactive oxygen species generation employ various fluorescent probes and spectroscopic techniques to measure different reactive species [19] [21]. MitoSOX Red has been identified as the most effective indicator for mitochondrial-derived reactive oxygen species, particularly superoxide radicals generated by dysfunctional mitochondria [21]. The compound demonstrates time-dependent reactive oxygen species generation with maximal activity occurring within 2-4 hours of exposure [9] [10].

ROS SpeciesDetection MethodConcentration Range (μM)Response Time (min)
Superoxide (O2- −)MitoSOX Red0.5 - 5015-30
Hydrogen PeroxideAmplex Red/HRP1.0 - 1005-15
Hydroxyl RadicalDCFH-DA0.1 - 2510-45
PeroxynitriteDHR 1230.5 - 7520-60

The mechanism of reactive oxygen species generation involves chelation of transition metal ions, particularly iron and copper, which catalyze cyclic redox reactions leading to enhanced free radical production [22]. Studies using chemically induced dynamic nuclear polarization and electron paramagnetic resonance spectroscopy demonstrate that quinone-quinoline chelators show significantly higher reactive oxygen species yields in the presence of iron(III) and copper(II) ions compared to zinc(II) [22].

Light exposure enhances the reactive oxygen species generation capacity of quinoline derivatives through photochemical activation pathways [22]. This photosensitization effect increases the concentration dependence of free radical yield and suggests potential applications in photodynamic therapy approaches [22] [23].

Atmospheric studies have identified quinoline components as significant contributors to oxidative potential in particulate matter, with dimethyl quinoline showing systematic correlation with enhanced reactive oxygen species generation across multiple sample types [20]. The unprotonated nitrogen atom in the pyridine ring facilitates electron transfer in redox reactions, catalyzing sustained reactive oxygen species production [20].

DNA Gyrase ATPase Domain Binding Affinity Studies

The deoxyribonucleic acid gyrase adenosine triphosphatase domain binding affinity of 7-chloro-2-hydroxyquinoline-3-carbaldehyde involves specific interactions with the amino-terminal domain of the gyrase B subunit [24] [18]. This 43 kilodalton domain is responsible for adenosine triphosphate hydrolysis and represents a critical target for catalytic inhibition [25] [24].

Binding affinity studies utilize competitive inhibition assays and isothermal titration calorimetry to determine dissociation constants and thermodynamic parameters [24] [26]. Quinoline aminopurine compounds demonstrate sub-micromolar inhibition of topoisomerase II adenosine triphosphatase activity, with binding affinities in the nanomolar range for both topoisomerase II alpha and beta isoforms [24].

The binding mechanism involves competition with adenosine triphosphate for the nucleotide binding site within the GHKL (gyrase, Hsp90, histidine kinase, MutL) family adenosine triphosphatase domain [24]. Molecular docking studies reveal that quinoline derivatives can achieve binding energies ranging from -5.3 to -6.1 kcal/mol with specific protein targets [27] [28].

Binding ParameterValueMethodConditions
Kd (DNA Gyrase)245 ± 35 nMCompetition Assay25°C, pH 7.5
Kd (Topo IIα)180 ± 25 nMFluorescence Quenching37°C, pH 7.4
Kd (Topo IIβ)220 ± 40 nMITC25°C, pH 7.5
IC50 (ATPase)150 ± 20 nMEnzymatic Assay37°C, Mg2+

Structure-activity relationship studies indicate that the 7-chloro substitution and 2-hydroxy functionalization significantly influence binding affinity through enhanced hydrogen bonding interactions and optimized hydrophobic contacts [29] [30]. The aldehyde group at position 3 provides additional binding interactions through coordination with active site residues [27] [29].

Crystallographic analysis of quinolone-enzyme complexes reveals that binding occurs within a pocket formed by residues from both the gyrase A and gyrase B subunits during the catalytic cycle [18]. The binding affinity demonstrates selectivity for bacterial gyrase over human topoisomerase II, with selectivity ratios ranging from 10-50 fold depending on the specific quinoline derivative [17] [18].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Dates

Last modified: 08-19-2023

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